Ethyl 5-hydroxypent-3-enoate
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Overview
Description
Ethyl 5-hydroxypent-3-enoate is an organic compound with the molecular formula C7H12O3. It is an ester, characterized by the presence of a hydroxyl group and a double bond within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxypent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxypent-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxypent-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 5-oxopent-3-enoate.
Reduction: The double bond can be reduced using hydrogenation reactions, leading to the formation of ethyl 5-hydroxypentanoate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.
Major Products Formed
Oxidation: Ethyl 5-oxopent-3-enoate
Reduction: Ethyl 5-hydroxypentanoate
Substitution: Ethyl 5-chloropent-3-enoate
Scientific Research Applications
Ethyl 5-hydroxypent-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxypent-3-enoate involves its interaction with various molecular targets. The hydroxyl group and the double bond within its structure allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The ester functionality also enables it to undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxypentanoate
- Ethyl 5-oxopent-3-enoate
- Ethyl 5-chloropent-3-enoate
Uniqueness
Ethyl 5-hydroxypent-3-enoate is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination of functional groups allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .
Properties
CAS No. |
144602-98-2 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl 5-hydroxypent-3-enoate |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3-4,8H,2,5-6H2,1H3 |
InChI Key |
WTNWTWIQAWAGHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=CCO |
Origin of Product |
United States |
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